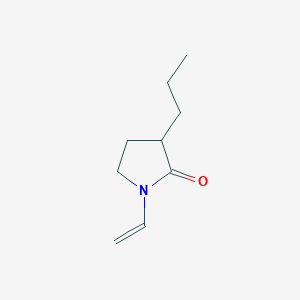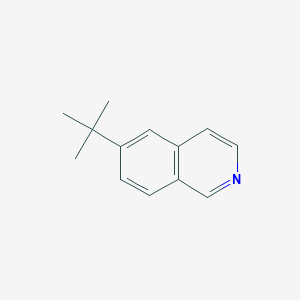
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (HMPC) is an important compound in the field of organic chemistry due to its unique structure and wide range of applications. HMPC is an acid-functionalized pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms in the ring. It is a colorless solid that is soluble in water and has a melting point of 205-207°C. HMPC is used in various fields, such as pharmaceuticals, agrochemicals, and industrial chemicals.
Aplicaciones Científicas De Investigación
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is widely used in the field of scientific research due to its unique structure and properties. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and ketones. 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has also been used as a ligand in coordination chemistry, as a precursor in the synthesis of other pyrazole derivatives, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its application. In the case of catalytic reactions, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as a proton donor, donating a proton to the reactant molecules to form the desired product. In the case of coordination chemistry, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as a ligand, binding to the metal ion and forming a coordination complex. In the case of pharmaceutical synthesis, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as an intermediate, reacting with other molecules to form the desired product.
Biochemical and Physiological Effects
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant activity, as well as some antimicrobial activity against certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound with a wide range of applications, and it is relatively easy to obtain and use. However, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is also limited in its applications due to its relatively low reactivity.
Direcciones Futuras
Given the wide range of applications of 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, there are many potential future directions for research. These include further investigation of its biochemical and physiological effects, development of new catalytic reactions using 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and exploration of its potential uses in pharmaceutical synthesis. Additionally, further investigation of its structure-activity relationships could lead to the development of new derivatives with enhanced properties.
Métodos De Síntesis
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods, including the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and sodium hydroxide, the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide, and the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate and sodium hydroxide.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-5(6(10)11)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKJNUQJNNZRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)